molecular formula C19H23NO6 B3750051 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No. B3750051
M. Wt: 361.4 g/mol
InChI Key: WQRMPFHUKWSOEH-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a distinctive sweet odor, and are used in perfumes and flavorings. They also have various biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For coumarin derivatives, this can vary widely depending on the specific compound and its functional groups. Some coumarin derivatives have been found to have antimicrobial, anti-inflammatory, and anticoagulant activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some coumarin derivatives are relatively safe, while others can be toxic or carcinogenic. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Future Directions

The study of coumarin derivatives is a active area of research, due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective drugs .

properties

IUPAC Name

(6-ethyl-4-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-6-12-8-13-11(2)7-16(21)25-15(13)9-14(12)24-17(22)10-20-18(23)26-19(3,4)5/h7-9H,6,10H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRMPFHUKWSOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CNC(=O)OC(C)(C)C)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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